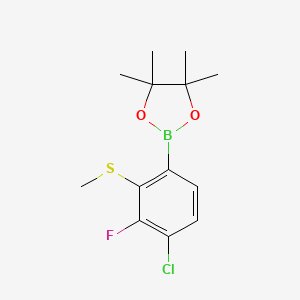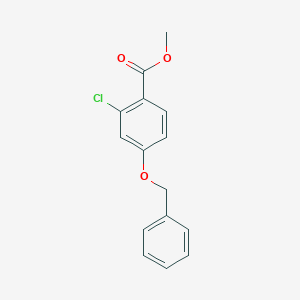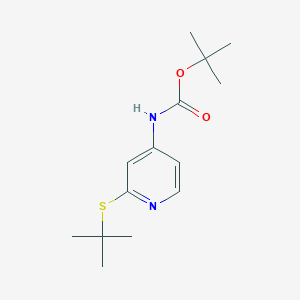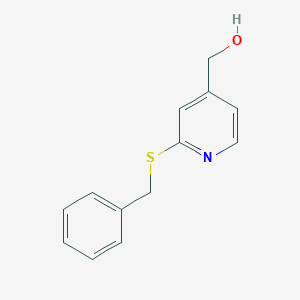![molecular formula C15H20N2O3 B6298326 t-Butyl 7-isopropoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate, 99% CAS No. 2301848-74-6](/img/structure/B6298326.png)
t-Butyl 7-isopropoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate, 99%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
T-Butyl 7-isopropoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate, 99% (hereafter referred to as T-Butyl 7-isopropoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate) is an organic compound used in a variety of laboratory experiments. It is a white, crystalline solid with a melting point of approximately 65 °C and is soluble in many organic solvents. It is an important intermediate in the synthesis of a variety of compounds and is used in the pharmaceutical industry.
Wirkmechanismus
T-Butyl 7-isopropoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate acts as a reagent in the formation of various heterocyclic compounds. The reaction involves the formation of a carbocation intermediate, followed by the addition of a nucleophile to form the desired product.
Biochemical and Physiological Effects
T-Butyl 7-isopropoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate has no known biochemical or physiological effects. It is used in laboratory experiments as a reagent and is not intended for human or animal consumption.
Vorteile Und Einschränkungen Für Laborexperimente
T-Butyl 7-isopropoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate is relatively stable and easy to handle, making it an ideal reagent for laboratory experiments. It is soluble in many organic solvents, and its reaction with nucleophiles is fast and efficient. However, it is not suitable for the synthesis of compounds containing nitrogen or sulfur, as these elements are not readily available in the reaction.
Zukünftige Richtungen
There are a number of potential future directions for the use of T-Butyl 7-isopropoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate. It could be used in the synthesis of pharmaceuticals and agrochemicals, as well as in the development of new materials and catalysts. It could also be used as a starting material for the synthesis of compounds used in the treatment of cancer and other diseases. Additionally, it could be used in the synthesis of compounds containing nitrogen and sulfur, as well as in the development of new catalytic processes. Finally, it could be used in the development of new analytical methods for the detection and quantification of organic compounds.
Synthesemethoden
T-Butyl 7-isopropoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate is produced through a two-step process. The first step involves the reaction of 7-isopropoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylic acid with t-butyl bromide. The second step involves the removal of the t-butyl group by treatment with aqueous sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
T-Butyl 7-isopropoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate has a variety of applications in scientific research. It is used as a reagent in the synthesis of various heterocyclic compounds, such as those used in pharmaceuticals and agrochemicals. It is also used as a starting material in the synthesis of compounds used in the treatment of cancer and other diseases.
Eigenschaften
IUPAC Name |
tert-butyl 7-propan-2-yloxypyrrolo[2,3-c]pyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10(2)19-13-12-11(6-8-16-13)7-9-17(12)14(18)20-15(3,4)5/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTMZGHFJFEIBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=CC2=C1N(C=C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
t-Butyl 7-isopropoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate, 99% | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6298279.png)


![Methyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, 99%](/img/structure/B6298300.png)
![7-Isopropoxy-1H-pyrrolo[2,3-c]pyridine, 99,5%](/img/structure/B6298304.png)



![Ethyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, 98%](/img/structure/B6298338.png)